(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,2’-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the spirocyclic system: This might involve cyclization reactions under specific conditions.
Introduction of hydroxyl groups: These can be introduced through oxidation reactions.
Chiral centers: The stereochemistry is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules often requires advanced techniques such as:
Flow chemistry: For continuous production.
Biocatalysis: Using enzymes to achieve specific stereochemistry.
High-pressure reactions: To facilitate difficult transformations.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.
Reduction: Conversion of hydroxyl groups to hydrogen atoms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
Synthesis of complex natural products: The compound can serve as a building block for synthesizing other complex molecules.
Study of stereochemistry: Its multiple chiral centers make it an excellent subject for stereochemical studies.
Biology
Enzyme interactions: The compound can be used to study enzyme-substrate interactions due to its multiple functional groups.
Cell signaling:
Medicine
Drug development: Its complex structure might be useful in developing new pharmaceuticals.
Biological activity: Potential studies on its biological activity and therapeutic effects.
Industry
Material science: Possible applications in developing new materials with unique properties.
Catalysis: Use as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Including metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol: A similar compound with slight variations in the functional groups or stereochemistry.
Other spirocyclic compounds: Compounds with similar spirocyclic systems but different substituents.
Uniqueness
Structural complexity: The unique combination of spirocyclic systems and multiple chiral centers.
Functional groups: The specific arrangement of hydroxyl groups and other functional groups.
Properties
Molecular Formula |
C38H62O12 |
---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O12/c1-17-6-11-38(46-15-17)18(2)28-27(50-38)14-23-21-13-26(24-12-20(39)7-9-36(24,4)22(21)8-10-37(23,28)5)48-35-32(44)33(29(41)19(3)47-35)49-34-31(43)30(42)25(40)16-45-34/h17-35,39-44H,6-16H2,1-5H3/t17-,18-,19+,20-,21+,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,37-,38+/m0/s1 |
InChI Key |
SZRYARBVBSFVQW-WYQNDIEYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1 |
Origin of Product |
United States |
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